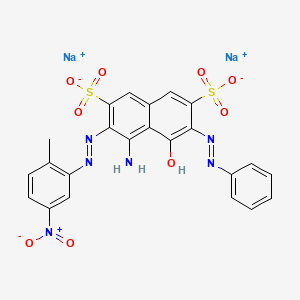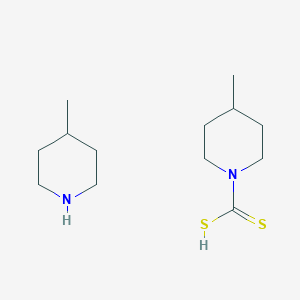
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a carbodithioic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid typically involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds through the formation of an intermediate, which subsequently reacts with carbon disulfide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.
Substitution: The methyl group on the piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpiperidine-4-carboxylic acid
- 1-Methylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a piperidine ring and a carbodithioic acid group
Propiedades
Número CAS |
6275-92-9 |
|---|---|
Fórmula molecular |
C13H26N2S2 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
4-methylpiperidine;4-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-2-4-8(5-3-6)7(9)10;1-6-2-4-7-5-3-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 |
Clave InChI |
IPYHRZXDHKJWGN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC1.CC1CCN(CC1)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


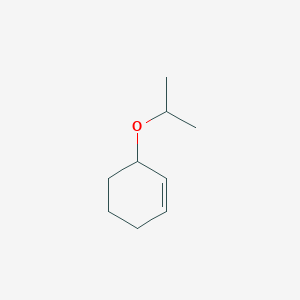
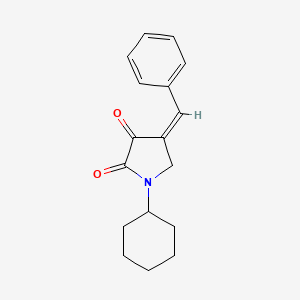
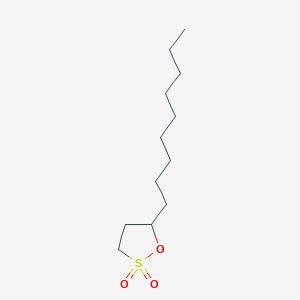
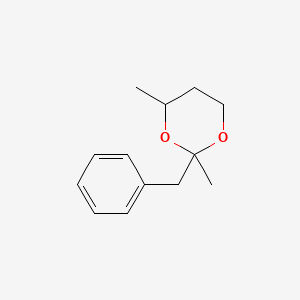
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)

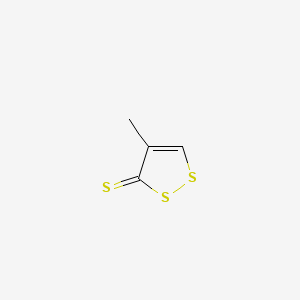
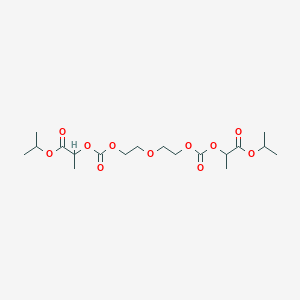
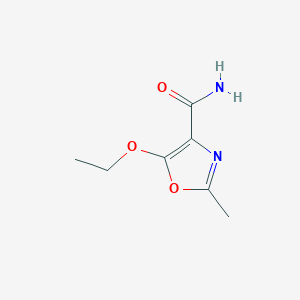
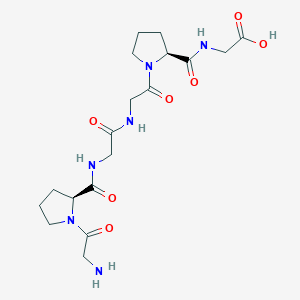
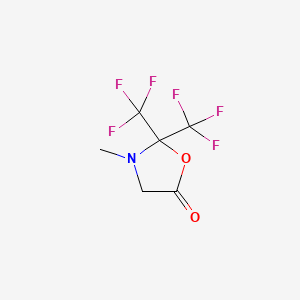
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
